Ramiprilat

Descripción general

Descripción

Ramiprilat is the active metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure and congestive heart failure . It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite, a cardioprotective agent, a matrix metalloproteinase inhibitor, and a bradykinin receptor B2 agonist .

Molecular Structure Analysis

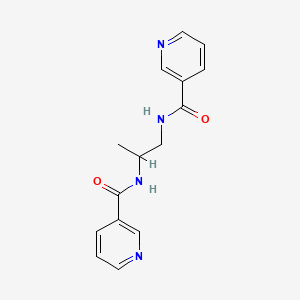

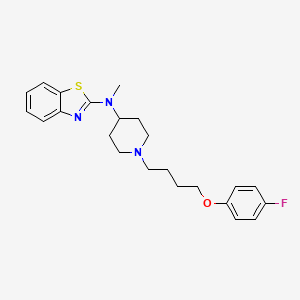

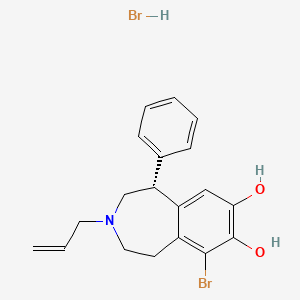

The molecular formula of Ramiprilat is C21H28N2O5 . The IUPAC name is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid .Physical And Chemical Properties Analysis

Ramiprilat has a molecular weight of 388.46 g/mol . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación

Therapeutic Drug Monitoring

Ramiprilat is actively monitored in therapeutic drug monitoring (TDM) to ensure proper dosing in patients. The concentration of Ramiprilat in femoral blood is compared to expected therapeutic values for antemortem samples, which is crucial for determining the appropriate therapeutic levels and avoiding toxicity .

Bioanalytical Method Development

Bioanalytical techniques are applied for quantitative estimation of Ramiprilat in biological matrices such as blood, serum, plasma, proteins, or urine. These methods support new drug applications or biologics license applications by providing accurate measurements of drug and metabolite concentrations .

Pharmacokinetics and Pharmacodynamics Research

Research into the pharmacokinetics (PK) and pharmacodynamics (PD) of Ramiprilat involves studying the time course of the drug’s absorption, distribution, metabolism, and excretion (ADME), as well as its biochemical and physiological effects. This research is essential for understanding how Ramiprilat functions as an active metabolite of Ramipril .

Toxicology Studies

Toxicology studies involve analyzing the potential toxic effects of Ramiprilat at various concentrations. This research is important for establishing safe dosage limits and understanding the consequences of drug overdose .

Hypertension Treatment Research

Ramiprilat’s role as an angiotensin-converting enzyme (ACE) inhibitor makes it a subject of research in the treatment of hypertension. Studies focus on how Ramiprilat’s concentration affects its therapeutic effect, providing insights into optimizing hypertension treatment regimens .

Analytical Chemistry Techniques

Conventional liquid chromatography-tandem mass spectrometry (LC–MS/MS) analytical methods are predominantly used for Ramiprilat analysis. Research in this field aims to develop and refine these techniques for more accurate and efficient drug analysis .

Mecanismo De Acción

Target of Action

Ramiprilat, the active metabolite of Ramipril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Ramiprilat is the RAAS . By inhibiting ACE, Ramiprilat prevents the formation of ATII, a key component of the RAAS . This leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure and reduced fluid volume .

Pharmacokinetics

Ramipril, the prodrug, is metabolized to Ramiprilat in the liver and, to a lesser extent, kidneys . It is well absorbed (50% to 60%), and its plasma levels decline in a triphasic fashion . The clearance of free Ramiprilat represents an apparent elimination phase with a half-life of 9-18 hours . Ramiprilat is excreted in urine (60%) and feces (40%) as parent drug and metabolites .

Action Environment

The action of Ramiprilat can be influenced by environmental factors. For instance, in patients with renal function impairment (CrCl <40 mL/minute), peak levels of the metabolite approximately doubled, and the area under the curve (AUC) was 3 to 4 times larger . This indicates that renal function can significantly impact the pharmacokinetics and thus, the efficacy of Ramiprilat .

Safety and Hazards

Direcciones Futuras

Ramiprilat is currently used to treat high blood pressure and congestive heart failure, and to improve survival after a heart attack . It may also be used to reduce the risk of myocardial infarction, stroke, and death in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .

Propiedades

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016165 | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramiprilat | |

CAS RN |

87269-97-4 | |

| Record name | Ramiprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramiprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87269-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ramiprilat exert its therapeutic effects?

A1: Ramiprilat primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]

Q2: Does ramiprilat target any other pathways beyond ACE inhibition?

A2: Research suggests ramiprilat may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]

Q3: Does ramiprilat directly affect vascular smooth muscle cells?

A3: Ramiprilat has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []

Q4: How does ramiprilat impact the heart in the context of ischemia/reperfusion injury?

A4: Ramiprilat has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []

Q5: Does the inhibitory effect of ramiprilat on ACE vary across different tissues?

A5: Ramiprilat exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of ramiprilat, making it more potent in this organ. []

Q6: How is ramiprilat metabolized and excreted?

A6: Ramiprilat is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating ramiprilat is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []

Q7: Does renal impairment affect the pharmacokinetics of ramiprilat?

A7: Yes, renal impairment significantly influences ramiprilat pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for ramiprilat compared to those with normal renal function. [, ]

Q8: Does the presence of food affect the absorption of ramipril?

A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to ramiprilat. []

Q9: How does ramiprilat distribute within the body?

A10: Ramiprilat demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []

Q10: Does ramiprilat impact endothelial progenitor cell migration?

A12: Ramiprilat has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]

Q11: What is the impact of ramiprilat on matrix metalloproteinases (MMPs)?

A13: Ramiprilat has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]

Q12: Does ramiprilat affect the baroreceptor reflex?

A14: Ramiprilat has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []

Q13: What are the potential side effects of ramiprilat?

A13: This Q&A section focuses solely on the scientific aspects of ramiprilat and excludes information about drug side effects, interactions, or contraindications.

Q14: What analytical techniques are employed to quantify ramiprilat in biological samples?

A16: Several analytical methods have been developed and validated for the quantification of ramiprilat in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]

Q15: What are the key considerations in developing a robust analytical method for ramiprilat?

A17: A robust analytical method for ramiprilat should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)